(2S,3S)-2-pentyl-3-phenyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-pentyl-3-phenyloxirane is a chiral epoxide compound characterized by its unique three-membered oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-pentyl-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method ensures high enantioselectivity and yields the desired (2S,3S) configuration .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to ensure sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-pentyl-3-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are employed under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-pentyl-3-phenyloxirane has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and stereoselective biochemical processes.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals
Wirkmechanismus
The mechanism of action of (2S,3S)-2-pentyl-3-phenyloxirane involves the interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound targets various molecular pathways, depending on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-pentyl-3-phenyloxirane: An enantiomer with similar chemical properties but different biological activities.
(2S,3S)-2,3-butanediol: A diol with similar stereochemistry but different functional groups and applications
Uniqueness
(2S,3S)-2-pentyl-3-phenyloxirane is unique due to its specific stereochemistry and the presence of both a pentyl and a phenyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral resolution processes .
Eigenschaften
Molekularformel |
C13H18O |
---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(2S,3S)-2-pentyl-3-phenyloxirane |
InChI |
InChI=1S/C13H18O/c1-2-3-5-10-12-13(14-12)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
QGXFLGQYEGGYES-STQMWFEESA-N |
Isomerische SMILES |
CCCCC[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCC1C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.